molecular formula C7H6BrNO3 B183279 2-Bromo-5-nitroanisole CAS No. 77337-82-7

2-Bromo-5-nitroanisole

Cat. No. B183279
CAS RN: 77337-82-7
M. Wt: 232.03 g/mol
InChI Key: NTKADLOYTKVXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-nitroanisole” is a chemical compound with the CAS Number: 77337-82-7 . It has a molecular weight of 232.03 and is typically found in a solid form . The compound is light brown in color .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-nitroanisole” is C7H6BrNO3 . This indicates that it contains seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms .


Physical And Chemical Properties Analysis

“2-Bromo-5-nitroanisole” is a solid at room temperature . It has a melting point range of 99°C to 103°C . The compound is insoluble in water .

Scientific Research Applications

  • CAS Number : 77337-82-7
  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232.033 g/mol
  • Appearance : Brown powder or flakes
  • Melting Point : 102.0-108.0°C
  • CAS Number : 77337-82-7
  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232.033 g/mol
  • Appearance : Brown powder or flakes
  • Melting Point : 102.0-108.0°C
  • CAS Number : 77337-82-7
  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232.033 g/mol
  • Appearance : Brown powder or flakes
  • Melting Point : 102.0-108.0°C

Safety And Hazards

“2-Bromo-5-nitroanisole” is classified as a potentially hazardous substance. It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-bromo-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKADLOYTKVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228070
Record name 2-Bromo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitroanisole

CAS RN

77337-82-7
Record name 1-Bromo-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77337-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 77337-82-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMO-5-NITROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S5YMP2XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-nitroanisole
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-nitroanisole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-nitroanisole
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-nitroanisole
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-nitroanisole

Citations

For This Compound
24
Citations
WE Hanford, R Adams - Journal of the American Chemical …, 1935 - ACS Publications
A systematic study has been undertaken to determine the nature and extent of this latter effect by observing the rate of racemization, under simi-lar conditions, of 2-nitro-6-carboxy-2'-…
Number of citations: 25 pubs.acs.org
DQ Cuong, NP Buu-Hoë, ND Xuong - Journal of Medicinal …, 1963 - ACS Publications
… A typical example is the preparation of 4-bromo-3-methoxyaniline by reduction of 2-bromo-5-nitroanisole. A well stirred solution of 23.2 g. (0.1 mole) of this nitro compound and 12.5 g. …
Number of citations: 10 pubs.acs.org
MF Grundon, HJH Perry - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… these findings, 2-bromo-5-nitroanisole failed to undergo this reaction. The diphenyl ether derivatives (XI; R = H, Me, and Ac) were prepared by fusing 2-bromo-5-nitroanisole with the …
Number of citations: 12 pubs.rsc.org
CA Ramsden - Journal of the Chemical Society, Perkin Transactions 1, 1981 - pubs.rsc.org
… This problem was avoided by using a large excess of 2-bromo-5-nitroanisole and the resultant ether (91) was then converted into the diphenyl ether (9g) using hydrobromic acid. …
Number of citations: 11 pubs.rsc.org
JBS Bonilha, AC Tedesco, LC Nogueira… - Tetrahedron, 1993 - Elsevier
Mechanistic studies show that nitroaryl ethers (3-nitroanisole, 3-nitrophenetole, n-butyl 3-nitrophenyl ether, 2-chloro-5-nitroanisole, 2-bromo-5-nitroanisole and 3,5-dinitro anisole) …
Number of citations: 12 www.sciencedirect.com
BV Reddy, GR Rao - Vibrational Spectroscopy, 1992 - Elsevier
… normal coordinate analysis was made for 2,4-dinitroaniline, 2-chloro-4-nitroaniline, 4-chloro-2nitroaniline, 2,5-dimethoxyaniline, 2-bromo-4-nitroanisole and 2-bromo-5-nitroanisole, …
Number of citations: 6 www.sciencedirect.com
C Bloomfield, AK Manglik, RB Moodie… - Journal of the …, 1983 - pubs.rsc.org
The kinetics of nitration in sulphuric acid of 2-chloro-4-methyl-, 4-chloro-, 2,4-dichloro-, and 4-fluoroanisole and of the corresponding phenols have been determined. The reaction …
Number of citations: 16 pubs.rsc.org
FB Mallory, CS Wood, BM Hurwitz - The Journal of Organic …, 1964 - ACS Publications
… (82%) of 2bromo-5-nitroanisole, mp … with an authentic sample of 2-bromo-5-nitroanisole, mp 102.6-103.6, that was prepared from 2-amino-5-nitroanisole by a Sandmeyer reaction. …
Number of citations: 26 pubs.acs.org
AC Tedesco, RMZG Naal, JC Carreiro, JBS Bonilha - Tetrahedron, 1994 - Elsevier
… solution for nitroaryl ethers (NArE = 3nitroanisole 1 , 2-chloro-5nitroanisole 2 and 2-bromo-5 nitroanisole 3) probes. Our preliminary experiments confirmed that photohydrolysis of NArE …
Number of citations: 17 www.sciencedirect.com
AC Tedesco, LC Nogueira, JC Carreiro… - Langmuir, 2000 - ACS Publications
… and purifications of 3-nitroanisole (1), 3-nitrophenetole (2), n-butyl 3-nitrophenyl ether (3), n-decyl 3-nitrophenyl ether (4), 2-chloro-5-nitroanisole (5), and 2-bromo-5-nitroanisole (6) …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.